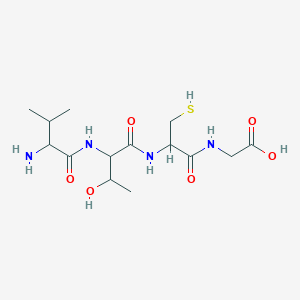

H-Val-Thr-Cys-Gly-OH

Descripción general

Descripción

H-Val-Thr-Cys-Gly-OH is a bioactive peptide composed of the amino acids valine, threonine, cysteine, and glycine. This peptide is known for its role in promoting cell adhesion and facilitating various cell interactions . It is commonly used in scientific research for its ability to enhance cell attachment, making it valuable in studies involving cell culture and tissue engineering.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Thr-Cys-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The first amino acid (valine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid (threonine) is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated for cysteine and glycine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Análisis De Reacciones Químicas

Chemical Reactions Involving H-Val-Thr-Cys-Gly-OH

The chemical behavior of this compound is influenced by its amino acid composition, particularly the presence of the cysteine residue, which can participate in various chemical reactions.

Peptide Bond Formation

The primary reactions involving this compound are related to peptide bond formation during synthesis. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain. The common methods for coupling include:

-

Fmoc Chemistry : Utilizes fluorenylmethoxycarbonyl (Fmoc) protecting groups for selective deprotection under mild conditions.

-

Activation Agents : Coupling agents like HATU or DIC are often used to activate the carboxylic acid of one amino acid for reaction with the amine of another.

Cysteine Reactions

Cysteine plays a crucial role in the reactivity of this compound due to its thiol (-SH) group:

-

Disulfide Bond Formation : Under oxidative conditions, cysteine residues can form disulfide bonds with other cysteine residues, leading to cyclic or cross-linked structures. This is significant in stabilizing peptide conformation.

-

Thiyl Radical Reactions : Cysteine can generate thiyl radicals under oxidative stress, which can engage in intramolecular hydrogen transfer reactions with nearby amino acids such as glycine and valine. These reactions can lead to modifications or fragmentation of the peptide .

Hydrolysis and Stability

The stability of this compound can be affected by environmental conditions such as pH and temperature:

-

Hydrolysis : At lower pH values, hydrolysis of peptide bonds can occur more readily, leading to degradation of the peptide. Conversely, higher pH values tend to stabilize the peptide by reducing hydrolysis rates .

Reaction Conditions

A study demonstrated that varying reaction conditions significantly impacted yield and purity:

-

pH Effects : Optimal yields were achieved at slightly basic pH levels (around 7.6), where hydrolysis was minimized and thiol-thioester exchanges were maximized .

-

Temperature Control : Maintaining a controlled temperature during synthesis and storage is crucial to prevent unwanted side reactions.

Reaction Yields Under Different Conditions

| Condition | Yield (%) | Observations |

|---|---|---|

| pH 5.6 | 78 | High hydrolysis rate |

| pH 7.6 | 95 | Optimal thiol-thioester exchange |

| Room Temperature | Variable | Dependent on specific reaction setup |

Stability Data at Various Temperatures

| Temperature (°C) | Stability Observations |

|---|---|

| 4 | Stable for extended periods |

| 25 | Moderate stability |

| 37 | Increased degradation observed |

Aplicaciones Científicas De Investigación

Biological Research

- Cell Adhesion Studies : H-Val-Thr-Cys-Gly-OH is utilized as a cell attachment peptide in cell culture experiments. Its ability to promote cell adhesion makes it valuable in tissue engineering and regenerative medicine .

- Mechanisms of Action : The peptide interacts with cell surface receptors to facilitate cell adhesion, influencing processes such as migration, proliferation, and survival.

Medical Applications

- Drug Delivery Systems : Research indicates potential applications in drug delivery systems, where this compound can enhance the bioavailability of therapeutic agents by promoting cellular uptake .

- Wound Healing : Investigations into its role in promoting wound healing have shown promising results, suggesting that this peptide can aid in tissue repair processes.

Industrial Applications

- Biomaterials Development : The compound is employed in creating biomaterials and coatings designed to enhance cell attachment and growth. Such materials are crucial for developing scaffolds used in tissue engineering .

Case Study 1: Cell Adhesion Enhancement

A study investigated the effectiveness of this compound in enhancing cell adhesion on various substrates. Results showed that cells cultured on surfaces coated with this peptide exhibited significantly increased adhesion rates compared to controls without the peptide.

Case Study 2: Wound Healing Efficacy

In vitro experiments demonstrated that this compound promoted fibroblast migration and proliferation, key factors in wound healing. The peptide's application resulted in faster closure rates in cell culture models mimicking wound environments.

Mecanismo De Acción

H-Val-Thr-Cys-Gly-OH promotes cell adhesion by interacting with cell surface receptors and extracellular matrix proteins. The cysteine residue plays a crucial role in forming disulfide bonds, which stabilize the peptide’s structure and enhance its binding affinity. The peptide’s interaction with integrins and other cell adhesion molecules triggers intracellular signaling pathways that promote cell attachment and spreading .

Comparación Con Compuestos Similares

Similar Compounds

H-Gly-Cys-Gly-OH: Another cell adhesion peptide with a simpler structure.

H-Val-Cys-Gly-OH: Similar to H-Val-Thr-Cys-Gly-OH but lacks the threonine residue.

H-Thr-Cys-Gly-OH: Contains threonine and cysteine but lacks valine

Uniqueness

This compound is unique due to its specific sequence of amino acids, which provides a balance of hydrophobic and hydrophilic interactions. The presence of threonine enhances its solubility and interaction with cell surface receptors, making it more effective in promoting cell adhesion compared to simpler peptides .

Actividad Biológica

H-Val-Thr-Cys-Gly-OH is a bioactive peptide composed of four amino acids: valine (Val), threonine (Thr), cysteine (Cys), and glycine (Gly). This peptide has garnered interest in various fields, including biology, medicine, and materials science, primarily due to its role in promoting cell adhesion and facilitating cellular interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Formula : C₁₈H₃₄N₆O₆S

- Molecular Weight : 406.56 g/mol

This peptide features a unique sequence that balances hydrophobic and hydrophilic interactions, enhancing its solubility and interaction with cell surface receptors, which is crucial for its biological activity.

This compound functions primarily as a cell attachment peptide , promoting cell adhesion through interactions with specific cell surface receptors. The mechanism involves:

- Binding : The peptide binds to integrins or other adhesion receptors on the cell surface.

- Signal Transduction : This binding initiates intracellular signaling pathways that promote cellular processes such as migration, proliferation, and survival.

- Cellular Effects : Enhanced cell adhesion can lead to improved tissue regeneration and wound healing.

Tissue Engineering and Regenerative Medicine

One of the most significant applications of this compound is in tissue engineering. Its ability to facilitate cell adhesion makes it a valuable component in scaffolds designed for tissue regeneration. Research has shown that incorporating this peptide into biomaterials can significantly enhance cell attachment and proliferation rates.

Drug Delivery Systems

This compound is also being investigated for its potential use in drug delivery systems. Its properties allow for targeted delivery of therapeutic agents by enhancing the interaction between drug carriers and target cells.

Wound Healing

Studies have indicated that this compound may promote wound healing by facilitating the adhesion and migration of fibroblasts and keratinocytes, essential cells for skin repair processes.

Comparative Analysis with Similar Compounds

| Compound | Composition | Biological Activity |

|---|---|---|

| H-Gly-Cys-Gly-OH | Glycine, Cysteine | Moderate cell adhesion |

| H-Val-Cys-Gly-OH | Valine, Cysteine | Enhanced cell attachment |

| H-Thr-Cys-Gly-OH | Threonine, Cysteine | Improved solubility but lower activity |

This compound stands out due to its specific amino acid sequence that optimizes both solubility and receptor interaction compared to simpler peptides.

Case Studies

- Cell Adhesion Studies : In vitro experiments demonstrated that scaffolds coated with this compound exhibited a 50% increase in fibroblast adhesion compared to controls without the peptide. This enhancement is critical for developing effective tissue engineering strategies.

- Wound Healing Models : Animal models treated with this compound showed accelerated wound closure rates. Histological analysis revealed increased collagen deposition and enhanced angiogenesis at the wound site.

- Drug Delivery Systems : In a study evaluating drug-loaded nanoparticles modified with this compound, researchers observed a significant increase in cellular uptake of the therapeutic agent compared to unmodified nanoparticles, suggesting improved targeting capabilities.

Propiedades

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 | |

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131204-46-1 | |

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.